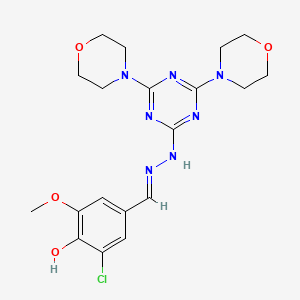
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide, also known as DMB, is a chemical compound with potential applications in scientific research. It belongs to the class of N-substituted benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide inhibits the activity of PARP-1 by binding to its catalytic domain and preventing it from binding to DNA. This leads to the accumulation of DNA damage and cell death. 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has also been found to inhibit the activity of other PARP family members, such as PARP-2 and PARP-3.
Biochemical and Physiological Effects
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been found to induce cell death in various cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the effectiveness of chemotherapy drugs in these cell lines. In addition, 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide in lab experiments is its specificity for PARP-1 and other PARP family members. This allows researchers to study the role of these proteins in various biological processes. However, 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide is not without its limitations. It has poor solubility in water and may require the use of organic solvents for experiments. In addition, its mechanism of action may not be specific to cancer cells and may also affect normal cells.
Orientations Futures
There are several potential future directions for the study of 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide. One area of interest is the development of 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide-based therapies for cancer and inflammatory diseases. Another area of interest is the study of PARP-1 and other PARP family members in various biological processes, such as DNA repair, cell death, and inflammation. Additionally, the development of more specific PARP inhibitors may lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide involves the reaction of 3-aminobenzamide with 1-methyl-1,4-bis(piperidin-3-yl)butane-1,4-dione in the presence of dimethylformamide and triethylamine. This reaction yields 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide has been studied for its potential applications in scientific research. It has been found to inhibit the activity of a protein called PARP-1, which is involved in DNA repair and cell death. This inhibition can lead to the accumulation of DNA damage and cell death, making 3-(dimethylamino)-N-(1'-methyl-1,4'-bipiperidin-3-yl)benzamide a potential tool for studying the role of PARP-1 in various biological processes.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-22(2)19-8-4-6-16(14-19)20(25)21-17-7-5-11-24(15-17)18-9-12-23(3)13-10-18/h4,6,8,14,17-18H,5,7,9-13,15H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPAOBDCZYZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6034888.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2H-indazol-2-yl)-N-methylacetamide](/img/structure/B6034894.png)

![7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol)](/img/structure/B6034907.png)
![7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034920.png)
![methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6034921.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6034922.png)

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6034946.png)
![N-[1-{[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6034955.png)
![N-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6034967.png)
![9-(4-fluorophenyl)-2-methyl-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6034975.png)
![N-cyclohexyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6034983.png)
![6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6034997.png)